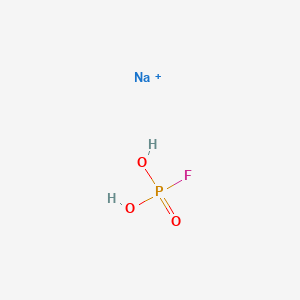
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride
Descripción general
Descripción
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride, also known as THP-phenol, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist for the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a type of receptor found in the central nervous system.
Aplicaciones Científicas De Investigación
Photophysical Properties and Organic Dye Applications
A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, closely related to the structure of interest, have been synthesized and investigated for their photophysical properties. These compounds displayed intense fluorescence when excited with UV light, showcasing a large Stokes shift and high absolute quantum yields. Such properties suggest potential applications in the field of large Stokes shift organic dyes, useful in various scientific and industrial applications including sensors, fluorescent markers, and more. The ability to tune the emission according to the electronic features of substituents adds to their versatility (Marchesi, Ardizzoia, & Brenna, 2019).
Catalysis and Reaction Mechanisms
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) was used as a recyclable catalyst for the acylation of inert alcohols and phenols. This compound's mechanism, while structurally distinct, provides insight into how nitrogen-containing hydrochlorides can act as catalysts in organic synthesis. The detailed investigation of this mechanism showcases the potential of using similar compounds for catalytic applications in synthesizing various organic molecules (Liu, Ma, Liu, & Wang, 2014).
Environmental and Biological Implications
Research on phenolic compounds, including those structurally related to 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride, indicates their strong environmental impact, found in food, drinking water, and air. Studies on low concentrations of similar compounds have shown DNA base oxidation in human lymphocytes, highlighting the potential environmental and biological effects that need consideration in any application of phenolic chemicals (Michałowicz & Majsterek, 2010).
Synthetic Applications and Molecular Structures
The synthesis and crystal structure of compounds similar to 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride have been extensively studied, revealing insights into their chemical reactivity and potential applications in synthetic chemistry. For example, the synthesis of Schiff base compounds and their characterization through elemental analysis, IR spectra, and single-crystal X-ray diffraction provide a foundation for understanding how these compounds can be used in various chemical syntheses and applications (Wang, Nong, Sht, & Qi, 2008).
Propiedades
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-5,12-13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGZFANLOBAXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585845 | |
| Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol hydrochloride | |
CAS RN |
90684-15-4 | |
| Record name | 4-(1,2,3,6-Tetrahydropyridin-4-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-bromophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1628303.png)

![5-(6-Bromobenzo[d][1,3]dioxol-5-yl)oxazole](/img/structure/B1628306.png)








![4-[2-[2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B1628319.png)
